tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Bromoethynyl Group: The bromoethynyl group can be introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Protection of the Hydroxyl Group: The hydroxyl group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include continuous flow processes and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromoethynyl group, converting it into various functional groups such as alkenes or alkanes.
Substitution: The bromoethynyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving azetidine-containing compounds.
Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Materials Science: The compound’s structural properties can be exploited in the development of new materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethynyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethynyl)-3-fluoroazetidine-1-carboxylate
- tert-Butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents attached to the azetidine ring, which can significantly impact their reactivity and biological activity.
- Unique Features: tert-Butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both a bromoethynyl group and a hydroxyl group, providing a versatile platform for further functionalization and diverse applications.
Properties
CAS No. |
2088510-73-8 |
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Molecular Formula |
C10H14BrNO3 |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromoethynyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,6-7H2,1-3H3 |
InChI Key |
KYURFSATNRMAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#CBr)O |
Purity |
95 |
Origin of Product |
United States |
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